4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by the presence of two methoxyphenyl groups attached to a pyrimidine ring, which is further substituted with an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 3-methoxybenzaldehyde.
Formation of Pyrimidine Ring: The key step involves the formation of the pyrimidine ring through a condensation reaction between the aldehydes and a suitable amine, such as guanidine or its derivatives, under acidic or basic conditions.
Substitution Reactions: Subsequent substitution reactions introduce the methoxy groups at the desired positions on the phenyl rings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Synthetic Routes: The laboratory-scale synthetic routes are scaled up to industrial levels, ensuring the reactions are efficient and cost-effective.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Automated Processes: Automated processes and continuous flow reactors may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used as a probe to study various biological processes and molecular interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group on the second phenyl ring.
4-Phenyl-6-(3-methoxyphenyl)pyrimidin-2-amine: Lacks the methoxy groups on the first phenyl ring.
4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Has a methoxy group at a different position on the second phenyl ring.
Uniqueness
4-(2,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is unique due to the specific positioning of the methoxy groups on both phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. This unique structure may result in distinct interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-13-6-4-5-12(9-13)16-11-17(22-19(20)21-16)15-8-7-14(24-2)10-18(15)25-3/h4-11H,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFWUYLCARULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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